4-methyl-2-[5-(trifluoromethyl)-3-isoxazolyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-2-[5-(trifluoromethyl)-3-isoxazolyl]phenol is a useful research compound. Its molecular formula is C11H8F3NO2 and its molecular weight is 243.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 243.05071298 g/mol and the complexity rating of the compound is 272. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
OLED Applications
Efficient Organic Light-Emitting Diodes with Low Efficiency Roll-off : Research into OLEDs has explored the use of various phenolic compounds as ancillary ligands in the development of heteroleptic iridium(III) complexes. These complexes demonstrate significant potential in green phosphorescence, with applications in OLEDs showing superior performances. The study detailed the synthesis and evaluation of these materials, highlighting their efficiency and stability, which are crucial for high-performance OLED devices (Yi Jin et al., 2014).
Synthetic Chemistry
Synthesis of 3-trifluoromethylbenzo[b]furans from Phenols : The transformation of phenols into trifluoromethylbenzo[b]furans via extended Pummerer reaction has been investigated, providing a new route for the synthesis of diverse furan derivatives. This process underscores the versatility of phenols in synthesizing complex organic structures with potential applications in pharmaceuticals and materials science (Takayuki Kobatake et al., 2010).
Fluorous Chemistry
HFPO Trimer-Based Alkyl Triflate, a Novel Building Block for Fluorous Chemistry : The study introduces a highly fluorinated building block for fluorous chemistry, demonstrating its potential in synthesizing various fluorous compounds. This research contributes to the development of fluorous phases and materials with unique properties, applicable in separation technologies and chemical synthesis (O. Kysilka et al., 2008).
Biochemistry
Anaerobic Transformation of Phenol to Benzoate via para-Carboxylation : Investigating the biochemical transformation of phenol to benzoate under anaerobic conditions provides insights into microbial metabolism and the potential for bioremediation. The use of fluorinated analogues helped elucidate the transformation mechanism, offering a pathway for understanding and harnessing microbial processes for environmental cleanup (B. Genthner et al., 1989).
Properties
IUPAC Name |
4-methyl-2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c1-6-2-3-9(16)7(4-6)8-5-10(17-15-8)11(12,13)14/h2-5,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHJIRNDFJWDPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NOC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.